

Imidaprilat-d3: A Technical Guide for Academic and Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidaprilat-d3*

Cat. No.: *B13725116*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Imidaprilat-d3**, a deuterated internal standard crucial for the accurate quantification of the active pharmaceutical ingredient, Imidaprilat. This document outlines its commercial availability and pricing for academic research, details common experimental protocols for its use, and visualizes its relevant biological pathway and analytical workflow.

Introduction to Imidaprilat and the Role of Imidaprilat-d3

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.^{[1][2]} It is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat.^{[1][3]} Imidaprilat exerts its therapeutic effect by inhibiting ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS).^{[1][4][5]} This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.^{[1][5]}

In pharmacokinetic and bioequivalence studies, the accurate measurement of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as **Imidaprilat-d3**, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). **Imidaprilat-d3** has a chemical structure identical to Imidaprilat, except that three hydrogen atoms have been replaced by deuterium. This results in

a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, while exhibiting nearly identical chemical and physical properties during sample preparation and chromatographic separation. This co-elution and similar ionization behavior correct for variations in sample processing and instrument response, ensuring high precision and accuracy in quantification.

Price and Availability of Imidaprilat-d3 for Academic Research

Imidaprilat-d3 is available for purchase from several specialized chemical suppliers that cater to the research community. The pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers.

Supplier	Product Name/Number	CAS Number	Typical Quantities	Representative Pricing (USD)	Notes
MyBioSource	Imidaprilat-d3, Biochemical (MBS6080700)	1356019-69-6	1 mg, 5x1 mg	\$740 (1 mg), \$3145 (5x1 mg)[6]	Research-grade biochemical for metabolic studies.
Pharmaffiliates	Imidaprilat-d3 (PA STI 052730)	1356019-69-6	Inquire for details	Inquire for details[1]	Provided as a white to off-white solid. Stored at 2-8°C.
Santa Cruz Biotechnology	Imidaprilat-d3	1356019-69-6	Inquire for details	Inquire for details[3]	Biochemical for proteomics research. For research use only.
VIVAN Life Sciences	Imidaprilat-d3 (VLCS-00780)	1356017-30-5	Inquire for details	Inquire for details[4]	Offered as a stable isotope-labeled compound.
United States Biological	Imidaprilat-d3 (I0785-02)	1356019-69-6	Inquire for details	Inquire for details[2]	Highly purified grade.

Experimental Protocols

The primary application of **Imidaprilat-d3** is as an internal standard for the quantification of Imidaprilat in biological samples, most commonly plasma, using LC-MS/MS. The following is a representative protocol synthesized from established methods for the analysis of ACE inhibitors.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Imidaprilat from plasma.

- **Aliquoting:** In a microcentrifuge tube, aliquot 100 μL of human plasma sample.
- **Internal Standard Spiking:** Add a small volume (e.g., 10 μL) of **Imidaprilat-d3** working solution (at a known concentration, for example, 500 ng/mL in methanol) to the plasma sample.
- **Precipitation:** Add 300 μL of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.^[7]
- **Vortexing:** Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully transfer the clear supernatant to a clean tube.
- **Evaporation (Optional but Recommended):** Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in a small volume (e.g., 100 μL) of the mobile phase used for the LC-MS/MS analysis.
- **Injection:** The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Imidaprilat and **Imidaprilat-d3**.

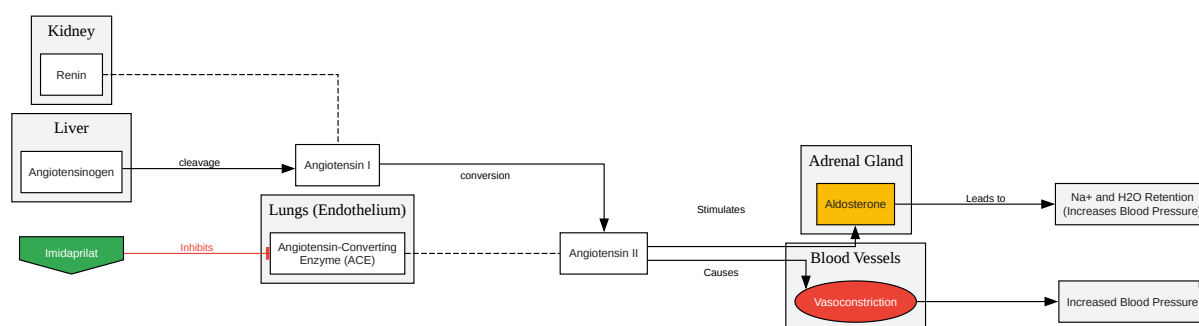
- **Liquid Chromatography:**

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient elution is typically employed to achieve good separation, starting with a low percentage of Mobile Phase B and ramping up.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Imidaprilat: Precursor ion (Q1) m/z 378 \rightarrow Product ion (Q3) m/z 206.[\[6\]](#)
 - **Imidaprilat-d3**: The precursor ion will be shifted by the mass of the deuterium atoms. For a d3-labeled standard, the transition would be approximately m/z 381 \rightarrow 209 (this should be optimized experimentally).
 - Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat acts by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. The following diagram illustrates this mechanism.

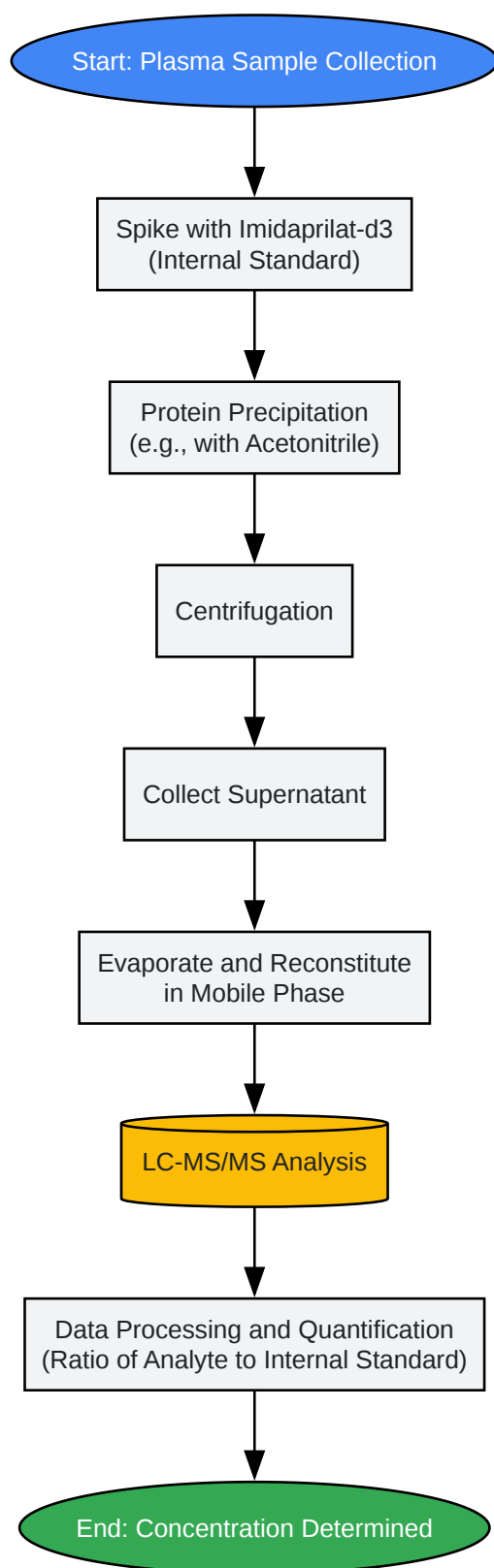


[Click to download full resolution via product page](#)

Mechanism of Imidaprilat in the RAAS Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Imidaprilat in plasma samples using **Imidaprilat-d3** as an internal standard.



[Click to download full resolution via product page](#)

Bioanalytical workflow for Imidaprilat quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidapril | C₂₀H₂₇N₃O₆ | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 4. Imidapril Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Imidaprilat | C₁₈H₂₃N₃O₆ | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Imidaprilat-d₃: A Technical Guide for Academic and Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13725116#imidaprilat-d3-price-and-availability-for-academic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com